molecular formula C9H18O2 B3385924 2,3,4,4-Tetramethylpentanoic acid CAS No. 67731-84-4

2,3,4,4-Tetramethylpentanoic acid

Cat. No.: B3385924
CAS No.: 67731-84-4
M. Wt: 158.24 g/mol
InChI Key: IWQGPFOFKOXBRP-UHFFFAOYSA-N
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Description

2,3,4,4-Tetramethylpentanoic acid: is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid characterized by the presence of four methyl groups attached to a pentanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4-Tetramethylpentanoic acid typically involves the alkylation of a suitable precursor, such as 2,3,4,4-tetramethylpentan-1-ol, followed by oxidation to form the carboxylic acid. The reaction conditions often include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient conversion and high yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,4-Tetramethylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,4,4-Tetramethylpentanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetramethylpentanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

    2,2,4,4-Tetramethylpentanoic acid: Similar in structure but differs in the position of the methyl groups.

    2,2,4-Trimethylpentanoic acid: Lacks one methyl group compared to 2,3,4,4-Tetram

Properties

IUPAC Name

2,3,4,4-tetramethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-6(8(10)11)7(2)9(3,4)5/h6-7H,1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQGPFOFKOXBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300863
Record name 2,3,4,4-Tetramethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67731-84-4
Record name 2,3,4,4-Tetramethylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67731-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,4-Tetramethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,4-tetramethylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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